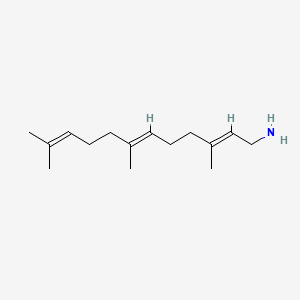
2,6,10-Dodecatrien-1-amine, 3,7,11-trimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6,10-Dodecatrien-1-amine, 3,7,11-trimethyl- is an organic compound with the molecular formula C15H27N. It is a derivative of farnesol, a naturally occurring sesquiterpene alcohol. This compound is notable for its structural complexity, featuring three conjugated double bonds and a primary amine group. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6,10-Dodecatrien-1-amine, 3,7,11-trimethyl- typically involves the following steps:
Starting Material: The synthesis often begins with farnesol, which is commercially available or can be extracted from natural sources.
Oxidation: Farnesol is oxidized to farnesal using an oxidizing agent such as pyridinium chlorochromate (PCC).
Amination: The aldehyde group of farnesal is then converted to an amine group through reductive amination. This step involves the use of ammonia or an amine source and a reducing agent like sodium cyanoborohydride.
Industrial Production Methods
In industrial settings, the production of 2,6,10-Dodecatrien-1-amine, 3,7,11-trimethyl- may involve more scalable and cost-effective methods. These can include:
Catalytic Hydrogenation: Using catalysts such as palladium on carbon (Pd/C) to facilitate the reduction process.
Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
2,6,10-Dodecatrien-1-amine, 3,7,11-trimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles.
Reduction: It can be reduced to form saturated amines.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Pyridinium chlorochromate (PCC), potassium permanganate (KMnO4).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation Products: Imines, nitriles.
Reduction Products: Saturated amines.
Substitution Products: N-alkylated or N-acylated derivatives.
Applications De Recherche Scientifique
2,6,10-Dodecatrien-1-amine, 3,7,11-trimethyl- has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its role in biological pathways and potential as a bioactive compound.
Medicine: Investigated for its pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mécanisme D'action
The mechanism of action of 2,6,10-Dodecatrien-1-amine, 3,7,11-trimethyl- involves its interaction with molecular targets such as enzymes and receptors. The compound’s conjugated double bonds and amine group allow it to participate in various biochemical pathways, potentially modulating enzyme activity and receptor binding.
Comparaison Avec Des Composés Similaires
Similar Compounds
Farnesol: A precursor to 2,6,10-Dodecatrien-1-amine, 3,7,11-trimethyl-, with similar structural features but lacking the amine group.
Geraniol: Another sesquiterpene alcohol with similar applications but differing in the position of double bonds.
Nerolidol: A sesquiterpene alcohol with a similar carbon skeleton but different functional groups.
Uniqueness
2,6,10-Dodecatrien-1-amine, 3,7,11-trimethyl- is unique due to its primary amine group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for specialized applications in research and industry.
Propriétés
Numéro CAS |
6784-46-9 |
|---|---|
Formule moléculaire |
C15H27N |
Poids moléculaire |
221.38 g/mol |
Nom IUPAC |
(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trien-1-amine |
InChI |
InChI=1S/C15H27N/c1-13(2)7-5-8-14(3)9-6-10-15(4)11-12-16/h7,9,11H,5-6,8,10,12,16H2,1-4H3/b14-9+,15-11+ |
Clé InChI |
BDKQVCHNTAJNJR-YFVJMOTDSA-N |
SMILES |
CC(=CCCC(=CCCC(=CCN)C)C)C |
SMILES isomérique |
CC(=CCC/C(=C/CC/C(=C/CN)/C)/C)C |
SMILES canonique |
CC(=CCCC(=CCCC(=CCN)C)C)C |
Synonymes |
farnesylamine |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















